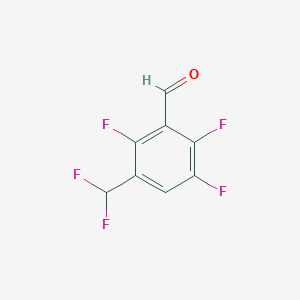
3-(二氟甲基)-2,5,6-三氟苯甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Difluoromethyl)-2,5,6-trifluorobenzaldehyde is a fluorinated aromatic aldehyde. The presence of multiple fluorine atoms in its structure imparts unique chemical properties, making it a compound of interest in various fields of research and industry. Fluorinated compounds are known for their stability, lipophilicity, and ability to participate in unique chemical reactions, which makes them valuable in pharmaceuticals, agrochemicals, and materials science.
科学研究应用
3-(Difluoromethyl)-2,5,6-trifluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and as a probe in biochemical studies.
Medicine: Explored for its potential use in drug discovery and development due to its unique chemical properties.
作用机制
Target of Action
The specific targets of a compound depend on its chemical structure and properties. For example, compounds with a difluoromethyl group have been found to inhibit certain enzymes, such as succinate dehydrogenase .
Mode of Action
The mode of action of a compound refers to how it interacts with its target to exert its effects. For instance, a compound might bind to an enzyme and inhibit its activity, thereby affecting a specific biochemical pathway .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For example, inhibition of succinate dehydrogenase would affect the citric acid cycle, a key metabolic pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and properties. For instance, compounds with a difluoromethyl group have been found to have good bioavailability and metabolic stability .
Result of Action
The molecular and cellular effects of a compound’s action would depend on its specific targets and mode of action. For example, inhibition of an enzyme could lead to decreased production of a certain metabolite, affecting cellular functions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence a compound’s action, efficacy, and stability .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-2,5,6-trifluorobenzaldehyde typically involves the introduction of difluoromethyl and trifluoromethyl groups onto a benzaldehyde core. One common method is the difluoromethylation of a trifluorobenzaldehyde precursor. This can be achieved using difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions
3-(Difluoromethyl)-2,5,6-trifluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products Formed
Oxidation: 3-(Difluoromethyl)-2,5,6-trifluorobenzoic acid.
Reduction: 3-(Difluoromethyl)-2,5,6-trifluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
- 3-(Trifluoromethyl)-2,5,6-trifluorobenzaldehyde
- 3-(Difluoromethyl)-2,4,5-trifluorobenzaldehyde
- 3-(Difluoromethyl)-2,5,6-trichlorobenzaldehyde
Uniqueness
3-(Difluoromethyl)-2,5,6-trifluorobenzaldehyde is unique due to the specific positioning of the difluoromethyl and trifluoromethyl groups on the benzaldehyde core. This unique arrangement can lead to distinct chemical reactivity and biological activity compared to other similar compounds .
属性
IUPAC Name |
3-(difluoromethyl)-2,5,6-trifluorobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5O/c9-5-1-3(8(12)13)6(10)4(2-14)7(5)11/h1-2,8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBVDFADVKNXCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)C=O)F)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-3-ol](/img/structure/B2505236.png)
![N-[4-(butan-2-yl)phenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B2505237.png)

![ethyl 2-({1-oxo-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate](/img/structure/B2505241.png)
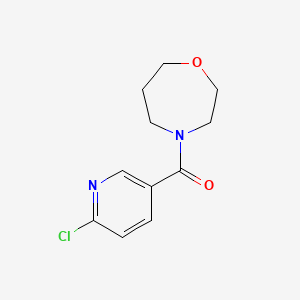
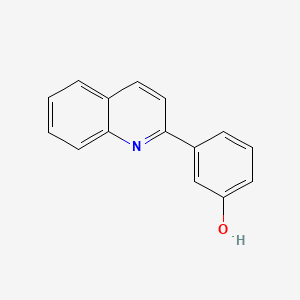
![[4-(1,1-Difluoroethyl)oxan-4-yl]methyl trifluoromethanesulfonate](/img/structure/B2505250.png)
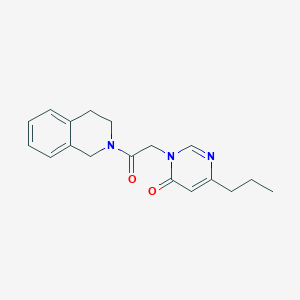
![4-(diethylsulfamoyl)-N-{[4-(2-methoxyphenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2505252.png)
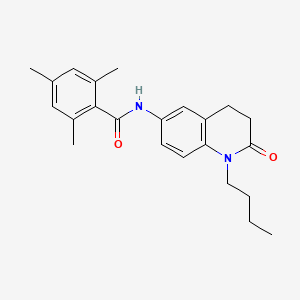

![4-methoxy-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine](/img/structure/B2505256.png)
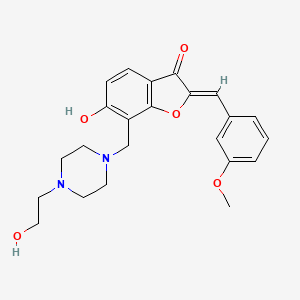
![Methyl 2-(6-butyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2505259.png)
